molecular formula C15H20O B12664605 3-(Phenylmethylene)octan-2-one CAS No. 54951-59-6

3-(Phenylmethylene)octan-2-one

Cat. No.: B12664605
CAS No.: 54951-59-6
M. Wt: 216.32 g/mol
InChI Key: AEKMJNFNQGGLDT-NTCAYCPXSA-N
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Description

3-(Phenylmethylene)octan-2-one is an organic compound with the molecular formula C15H20O It is characterized by the presence of a phenylmethylene group attached to an octan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylmethylene)octan-2-one typically involves the condensation of benzaldehyde with octan-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylmethylene)octan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenylmethylene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often involve reagents such as halogens or nitrating agents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(Phenylmethylene)octan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Phenylmethylene)octan-2-one involves its interaction with specific molecular targets and pathways. The phenylmethylene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Phenylmethylene)hexan-2-one
  • 3-(Phenylmethylene)decan-2-one
  • 3-(Phenylmethylene)butan-2-one

Uniqueness

3-(Phenylmethylene)octan-2-one is unique due to its specific molecular structure, which imparts distinct chemical and physical properties

Properties

CAS No.

54951-59-6

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(3E)-3-benzylideneoctan-2-one

InChI

InChI=1S/C15H20O/c1-3-4-6-11-15(13(2)16)12-14-9-7-5-8-10-14/h5,7-10,12H,3-4,6,11H2,1-2H3/b15-12+

InChI Key

AEKMJNFNQGGLDT-NTCAYCPXSA-N

Isomeric SMILES

CCCCC/C(=C\C1=CC=CC=C1)/C(=O)C

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)C(=O)C

Origin of Product

United States

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